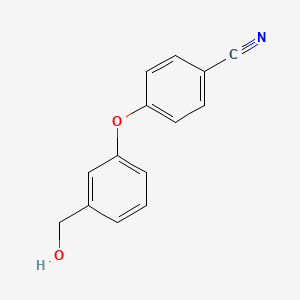

4-(3-(Hydroxymethyl)phenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

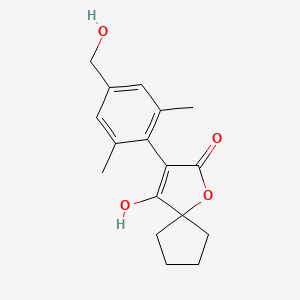

“4-(3-(Hydroxymethyl)phenoxy)benzonitrile” is a chemical compound with the molecular formula C14H11NO2 . It has a molecular weight of 225.25 and is also known by its IUPAC name "3-[4-(hydroxymethyl)phenoxy]benzonitrile" .

Synthesis Analysis

The synthesis of “this compound” can be achieved from “4-(3-Formylphenoxy)benzonitrile” (CAS: 90178-72-6) . Another method involves the hydrosilylation reaction in the presence of an Fe complex Bu4N[Fe(CO)3(NO)] catalyst .Molecular Structure Analysis

The InChI code for “this compound” is "1S/C14H11NO2/c15-9-12-2-1-3-14(8-12)17-13-6-4-11(10-16)5-7-13/h1-8,16H,10H2" . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis

“this compound” has a melting point of 57 - 59°C and a predicted boiling point of 407.1±35.0 °C . Its predicted density is 1.25±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique

Regiocontrol in Cycloadditions

A study by Kanemasa et al. (1992) demonstrated the regiocontrol of nitrile oxide cycloadditions to allyl alcohols using benzonitrile oxide. This reaction is significantly accelerated by magnesium alkoxide, leading to the exclusive production of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline, showcasing the compound's utility in synthesizing substituted isoxazolines with potential applications in medicinal and agricultural chemistry Kanemasa, Nishiuchi, & Wada, 1992.

Hydroxylation Studies

Eberhardt's research in 1977 explored the radiation-induced hydroxylation of benzonitrile among other compounds, revealing the role of metal ions in the conversion process. This study provides insights into the mechanisms of aromatic hydroxylation, with implications for understanding the environmental fate of chemical compounds and their transformation Eberhardt, 1977.

Stable Phenoxy Radicals

Research by Chiang, Upasani, and Swirczewski (1994) on stable phenoxyl radicals, including modifications to enhance stabilization and spin interactions, highlights the potential of such compounds in developing organic magnetic materials. This area of research could lead to advancements in materials science, particularly in the design of novel organic magnetic materials Chiang, Upasani, & Swirczewski, 1994.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Propriétés

IUPAC Name |

4-[3-(hydroxymethyl)phenoxy]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c15-9-11-4-6-13(7-5-11)17-14-3-1-2-12(8-14)10-16/h1-8,16H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMHBWLXFTWTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888967-63-3 |

Source

|

| Record name | 4-(3-(Hydroxymethyl)phenoxy)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888967633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(Hydroxymethyl)phenoxy]benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KRH5G3UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)

![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)